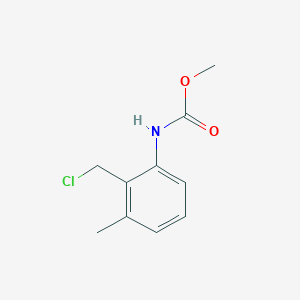
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzyl chloride, featuring a methyl group at the 2-position and a methoxycarbonylamino group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate typically involves the chlorination of 2-Methyl-6-methoxycarbonylaminotoluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Methyl-6-methoxycarbonylaminotoluene
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
化学反応の分析
Types of Reactions: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The methoxycarbonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Azide, thiocyanate, or other substituted derivatives.
Oxidation: 2-Methyl-6-methoxycarbonylaminobenzoic acid.
Reduction: 2-Methyl-6-aminobenzyl chloride.
科学的研究の応用
Methyl (2-(chloromethyl)-3-methylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (2-(chloromethyl)-3-methylphenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The methoxycarbonylamino group can interact with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
類似化合物との比較
Benzyl Chloride: Lacks the methyl and methoxycarbonylamino groups, making it less specific in its applications.
2-Methylbenzyl Chloride: Lacks the methoxycarbonylamino group, resulting in different reactivity and applications.
6-Methoxycarbonylaminobenzyl Chloride: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: Methyl (2-(chloromethyl)-3-methylphenyl)carbamate is unique due to the presence of both the methyl and methoxycarbonylamino groups, which confer specific reactivity and potential applications in various fields. Its structure allows for targeted interactions in biological systems and specific transformations in organic synthesis.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
methyl N-[2-(chloromethyl)-3-methylphenyl]carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7-4-3-5-9(8(7)6-11)12-10(13)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
BDQNBWFURXUSAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













